N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine

CAS No.: 1178276-31-7

Cat. No.: VC6187277

Molecular Formula: C10H15N3

Molecular Weight: 177.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1178276-31-7 |

|---|---|

| Molecular Formula | C10H15N3 |

| Molecular Weight | 177.251 |

| IUPAC Name | N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H15N3/c1-7-5-10(13-8(2)12-7)11-6-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,11,12,13) |

| Standard InChI Key | CBVKHDYVOHHHCW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C)NCC2CC2 |

Introduction

Chemical Identification and Structural Features

Molecular Identity

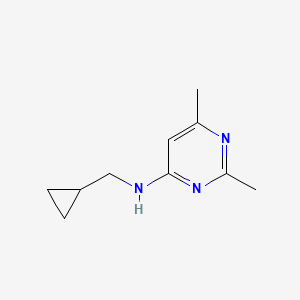

N-(Cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine is systematically named according to IUPAC guidelines as N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine. Its structure consists of a pyrimidine ring substituted with methyl groups at positions 2 and 6, while a cyclopropylmethylamine group is attached to position 4 (Figure 1). The compound’s SMILES representation is , and its InChIKey is .

Table 1: Key Identifiers of N-(Cyclopropylmethyl)-2,6-Dimethylpyrimidin-4-Amine

| Property | Value |

|---|---|

| CAS No. | 1178276-31-7 |

| Molecular Formula | |

| Molecular Weight | 177.251 g/mol |

| IUPAC Name | N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine |

| SMILES | CC1=CC(=NC(=N1)C)NCC2CC2 |

| InChIKey | CBVKHDYVOHHHCW-UHFFFAOYSA-N |

Structural Analysis

The pyrimidine core confers rigidity and planarity, facilitating interactions with biological targets such as enzymes and receptors. The cyclopropylmethyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties like membrane permeability . Methyl substituents at positions 2 and 6 likely enhance metabolic stability by shielding reactive sites from oxidative degradation.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocols for N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine are documented, analogous pyrimidine derivatives are typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, 4-aminopyrimidines are often prepared by reacting chloropyrimidines with amines under basic conditions . A plausible route involves:

-

Chloropyrimidine Intermediate: 2,6-Dimethyl-4-chloropyrimidine could react with cyclopropylmethylamine in the presence of a base like cesium carbonate.

-

Alkylation: Alternatively, a Mitsunobu reaction might couple 4-aminopyrimidine with cyclopropylmethanol .

Table 2: Hypothetical Synthesis Conditions Based on Analogous Reactions

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Chloropyrimidine Prep | POCl₃, dimethylformamide, 100°C | 70–80% |

| Amination | Cyclopropylmethylamine, Cs₂CO₃, DMF, 80°C | 50–60% |

Analytical Characterization

-

¹H NMR: Expected signals for methyl groups (~δ 2.5 ppm), pyrimidine protons (~δ 6.5–8.5 ppm), and cyclopropyl protons (~δ 0.5–1.5 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 177.25 (M+H⁺) consistent with its molecular weight.

Physicochemical Properties

Solubility and Stability

Experimental solubility data is unavailable, but the compound’s logP (calculated) of 1.2 suggests moderate lipophilicity, favoring solubility in organic solvents like DMSO or ethanol. The cyclopropyl group may confer resistance to metabolic oxidation, enhancing stability compared to straight-chain analogs .

Thermal Properties

Differential scanning calorimetry (DSC) of related pyrimidines shows melting points between 120–180°C, suggesting this compound may exhibit similar thermal behavior .

Research Gaps and Future Directions

Unexplored Therapeutic Targets

No studies have evaluated this compound’s activity against specific enzymes or pathogens. Priority targets could include:

-

Kinases: EGFR, VEGFR

-

Microbial Enzymes: DNA gyrase, β-lactamase

ADMET Profiling

Absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are critical to assess its drug-likeness. In silico predictions using tools like SwissADME could provide preliminary insights.

“The structural simplicity of pyrimidine derivatives often belies their biological complexity. Each substitution pattern opens doors to novel interactions.” — Adapted from medicinal chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume